Riok2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

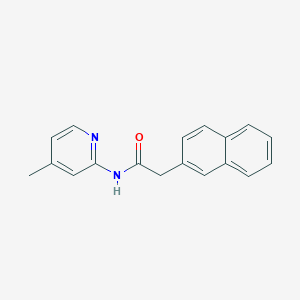

Molecular Formula |

C18H16N2O |

|---|---|

Molecular Weight |

276.3 g/mol |

IUPAC Name |

N-(4-methyl-2-pyridinyl)-2-naphthalen-2-ylacetamide |

InChI |

InChI=1S/C18H16N2O/c1-13-8-9-19-17(10-13)20-18(21)12-14-6-7-15-4-2-3-5-16(15)11-14/h2-11H,12H2,1H3,(H,19,20,21) |

InChI Key |

HPQZTEVMVAVGJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Riok2-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riok2-IN-1 is a potent and selective inhibitor of RIO Kinase 2 (RIOK2), an atypical serine/threonine kinase that has emerged as a significant target in cancer therapy.[1] RIOK2 plays a crucial role in the fundamental cellular process of ribosome biogenesis, specifically in the maturation of the 40S ribosomal subunit.[2][3] Its overexpression has been documented in a variety of human cancers, including non-small cell lung cancer, glioblastoma, and oral squamous cell carcinoma, where it often correlates with a poor prognosis.[2][4] This technical guide provides an in-depth overview of the mechanism of action of this compound and its implications for drug development, based on current scientific literature.

Core Mechanism of Action: Inhibition of Ribosome Biogenesis

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of RIOK2. RIOK2 is essential for the cytoplasmic maturation of the pre-40S ribosomal subunit, a critical step in the production of functional ribosomes.[2][3] Depletion or inhibition of RIOK2's catalytic activity stalls this maturation process, leading to a deficit of functional 40S ribosomal subunits.[2] This, in turn, results in a significant reduction in overall protein synthesis, a hallmark of RIOK2 inhibition.[2][5][6] The cellular consequences of this disruption are profound, particularly for rapidly proliferating cancer cells that have a high demand for protein synthesis to sustain their growth and division. The downstream effects include cell cycle arrest and the induction of apoptosis.[2][5][6][7]

Quantitative Data: Potency and Efficacy

This compound served as a lead compound for the development of more potent inhibitors, such as CQ211.[1] The following tables summarize the key quantitative data for these compounds.

| Compound | Binding Affinity (Kd) | Cellular Activity (IC50) | Cell Line |

| This compound | 150 nM | 14,600 nM (14.6 µM) | Not specified |

| CQ211 | 6.1 nM | 0.61 µM | MKN-1 |

| 0.38 µM | HT-29 |

Data sourced from MedchemExpress.[1][8]

| Compound | Biochemical Assay (IC50) | Target Activity |

| CQ211 | 0.139 µM | RIOK2 ATPase Activity |

Data sourced from ACS Publications.[9]

Signaling Pathways Modulated by RIOK2 Inhibition

RIOK2 does not function in isolation; it is integrated into key cellular signaling networks that control cell growth, proliferation, and survival. Inhibition of RIOK2, therefore, has cascading effects on these pathways.

The Akt/mTOR Signaling Pathway

RIOK2 has been shown to form a complex with RIOK1 and mTOR, leading to the enhancement of the Akt signaling pathway.[2][10] The inhibition of RIOK2 diminishes Akt signaling, which is a critical pro-survival pathway in many cancers.[2][10] Furthermore, the inhibitor CQ211 has been demonstrated to suppress the phosphorylation of mTOR in cancer cells.[8]

The MAPK Signaling Pathway

RIOK2 is a downstream target of the MAPK pathway. The MAPK-activated kinase RSK can directly phosphorylate RIOK2, which in turn stimulates the cytoplasmic maturation of pre-40S particles.[3] This provides a direct link between growth factor signaling (which often activates the MAPK pathway) and the regulation of ribosome biogenesis. Inhibition of RIOK2 would disrupt this link, further contributing to the anti-proliferative effects.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the cited literature outlines the key experimental approaches used to elucidate the mechanism of action of RIOK2 inhibitors.

siRNA-mediated Knockdown of RIOK2

-

Objective: To assess the cellular effects of reduced RIOK2 expression.

-

Methodology:

-

Human oral squamous cell carcinoma cell lines are cultured under standard conditions.

-

Cells are transfected with small interfering RNAs (siRNAs) specifically targeting RIOK2 mRNA or a non-targeting control siRNA using a suitable transfection reagent.

-

Post-transfection, cells are incubated for a defined period (e.g., 48-72 hours) to allow for RIOK2 protein depletion.

-

The efficiency of knockdown is confirmed by Western blotting or qRT-PCR.

-

Downstream cellular assays are performed, such as cell viability assays (e.g., MTT or CellTiter-Glo), protein synthesis measurement (e.g., puromycin incorporation assay), and cell cycle analysis (e.g., flow cytometry with propidium iodide staining).[2][5]

-

In Vitro Kinase Assay (ADP-Glo™)

-

Objective: To measure the direct inhibitory effect of a compound on the ATPase activity of RIOK2.

-

Methodology:

-

Recombinant RIOK2 protein is incubated with a specific concentration of ATP and the test compound (e.g., CQ211) in a kinase buffer.[9]

-

The kinase reaction is allowed to proceed for a set time at a controlled temperature.

-

The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

A kinase detection reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

-

The luminescence intensity, which is proportional to the ADP generated and thus the kinase activity, is measured using a luminometer.

-

IC50 values are calculated by plotting the percentage of inhibition against a range of inhibitor concentrations.[9]

-

Xenograft Mouse Models

-

Objective: To evaluate the in vivo anti-tumor efficacy of RIOK2 inhibitors.

-

Methodology:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., MKN-1).[8]

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into vehicle control and treatment groups.

-

The RIOK2 inhibitor (e.g., CQ211 at 25 mg/kg) or vehicle is administered via a specified route (e.g., intraperitoneal injection) and schedule (e.g., once daily for 18 consecutive days).[8]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry or Western blotting).

-

The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.[8]

-

Conclusion and Future Directions

This compound and its analogs represent a promising class of targeted anti-cancer agents. Their mechanism of action, centered on the inhibition of the fundamental process of ribosome biogenesis, provides a strong rationale for their efficacy in rapidly dividing cancer cells. The downstream modulation of critical signaling pathways like Akt/mTOR and the disruption of the MAPK pathway's influence on protein synthesis further underscore the therapeutic potential of RIOK2 inhibition. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, exploring combination therapies, and identifying predictive biomarkers to select patient populations most likely to respond to this novel therapeutic strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer [frontiersin.org]

- 5. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Riok2-IN-1 Target Validation in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of RIO Kinase 2 (Riok2) in cancer cells, with a specific focus on the small molecule inhibitor Riok2-IN-1 and its derivatives. This document details the role of Riok2 in cancer, summarizes key quantitative data for Riok2 inhibitors, provides detailed experimental protocols for target validation, and visualizes the relevant signaling pathways and experimental workflows.

Introduction: Riok2 as a Compelling Cancer Target

RIOK2 (Right open reading frame kinase 2) is an atypical serine/threonine kinase that plays a crucial role in the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis.[1][2] Rapidly proliferating cancer cells have a high demand for protein synthesis to sustain their growth and division, making ribosome biogenesis an attractive target for anti-cancer therapies.[3]

Numerous studies have demonstrated the overexpression of RIOK2 in a variety of human cancers, including non-small cell lung cancer (NSCLC), glioblastoma, acute myeloid leukemia (AML), and tongue squamous cell carcinoma (TSCC).[1][3] High expression of RIOK2 is often correlated with poor prognosis and metastasis. The inhibition of RIOK2, either through genetic methods like siRNA or pharmacological intervention, has been shown to decrease cancer cell proliferation, induce cell cycle arrest, and promote apoptosis, highlighting its potential as a therapeutic target.[1][3]

RIOK2 is implicated in key cancer-promoting signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.[4][5] It has been shown to form complexes with RIOK1 and mTOR, enhancing Akt signaling.[4] This central role in both ribosome biogenesis and oncogenic signaling pathways further solidifies Riok2 as a promising target for the development of novel cancer therapies.

This compound and Related Inhibitors: Tools for Target Validation

This compound is a small molecule identified as a potent and selective inhibitor of Riok2. While it exhibits a strong binding affinity for Riok2, its cellular activity is relatively low.[1]

CQ211 , a derivative of this compound, was developed to improve cellular potency and has demonstrated significant anti-proliferative activity in cancer cell lines and in vivo models.[6] It shows high selectivity for Riok2 and effectively suppresses its ATPase activity.[7]

It is important to note that another compound, NSC139021 , was initially reported as a Riok2 inhibitor. However, subsequent research has shown that its anti-tumor effects in glioblastoma are independent of Riok2, acting instead through the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling pathway.[8] This underscores the critical importance of rigorous target validation for any potential inhibitor.

Quantitative Data Summary

The following tables summarize the available quantitative data for Riok2 inhibitors.

| Inhibitor | Target | Binding Affinity (Kd) | Reference |

| This compound | Riok2 | 150 nM | [1] |

| CQ211 | Riok2 | 6.1 nM | [6] |

| Inhibitor | Cell Line | Assay Type | IC50 | Reference |

| This compound | HEK293 | NanoBRET | 14,600 nM | [6] |

| CQ211 | MKN-1 | Cell Viability | 610 nM | [6] |

| CQ211 | HT-29 | Cell Viability | 380 nM | [6] |

| CQ211 | U87MG | Cell Proliferation | 1.65 µM | [7] |

| CQ211 | MOLT4 | Cell Proliferation | 2.12 µM | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments essential for the target validation of Riok2 inhibitors.

Cell Viability Assay

This protocol is used to assess the effect of a Riok2 inhibitor on the proliferation of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Riok2 inhibitor (e.g., this compound, CQ211)

-

DMSO (vehicle control)

-

96-well plates

-

CellTiter-Glo® 2.0 Assay kit or similar ATP-based assay

-

Luminometer

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10³ cells per well in 100 µL of complete medium.[4]

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Prepare serial dilutions of the Riok2 inhibitor in complete medium. Ensure the final DMSO concentration does not exceed 0.1%. A vehicle control (DMSO only) should be included.

-

Add the diluted inhibitor or vehicle control to the respective wells.

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

At each time point, equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.[4]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This protocol is used to determine the effect of a Riok2 inhibitor on the protein levels of Riok2 and downstream signaling molecules.

Materials:

-

Cancer cell lines

-

Riok2 inhibitor

-

DMSO

-

Ice-cold PBS

-

RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA) supplemented with protease and phosphatase inhibitors.[5]

-

BCA Protein Assay kit

-

Laemmli sample buffer (2x or 4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Riok2, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with the Riok2 inhibitor or DMSO for the desired time.

-

Wash cells with ice-cold PBS.[5]

-

Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.[5]

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.[5]

-

-

Sample Preparation:

-

Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[9]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5]

-

Wash the membrane three times with TBST for 10 minutes each.[9]

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]

-

Wash the membrane three times with TBST for 10 minutes each.[9]

-

-

Detection:

-

Add the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Analyze the band intensities, normalizing to a loading control like β-actin.

-

Cellular Thermal Shift Assay (CETSA)

This assay directly assesses the engagement of the Riok2 inhibitor with its target protein in a cellular context by measuring changes in the thermal stability of Riok2.[10]

Materials:

-

Cancer cell lines

-

Riok2 inhibitor

-

DMSO

-

PBS

-

PCR tubes or 96-well PCR plate

-

Thermocycler

-

Liquid nitrogen

-

Lysis buffer (without detergents, e.g., PBS with protease inhibitors)

-

Ultracentrifuge

-

Western blot materials (as described above)

Procedure:

-

Cell Treatment:

-

Treat cultured cells with the Riok2 inhibitor at the desired concentration or with DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C.

-

-

Heating:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.[11]

-

-

Cell Lysis and Fractionation:

-

Analysis:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble Riok2 in each sample by Western blot, as described in the protocol above.

-

-

Data Interpretation:

-

A shift in the melting curve of Riok2 to a higher temperature in the inhibitor-treated samples compared to the DMSO control indicates target engagement and stabilization of the protein by the inhibitor.

-

Alternatively, an isothermal dose-response can be performed by treating cells with a range of inhibitor concentrations and heating at a single, optimized temperature to determine the IC₅₀ of target engagement.[11]

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving Riok2 and a typical workflow for Riok2 inhibitor target validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. origene.com [origene.com]

- 6. Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

- 10. CETSA [cetsa.org]

- 11. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]

Riok2-IN-1 and Its Implications for Ribosome Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosome biogenesis is a fundamental and highly regulated cellular process essential for protein synthesis and cell growth. Dysregulation of this pathway is a hallmark of several diseases, including cancer, making it an attractive target for therapeutic intervention. Rio kinase 2 (RIOK2), an atypical serine/threonine kinase, plays a critical role in the cytoplasmic maturation of the 40S ribosomal subunit. Its involvement in cancer progression has positioned it as a promising target for novel anti-cancer therapies. This technical guide provides an in-depth overview of Riok2-IN-1, a pioneering inhibitor of RIOK2, and explores its effects on ribosome biogenesis, drawing insights from its more potent successor, CQ211.

Core Concepts: RIOK2 in Ribosome Biogenesis

RIOK2 is integral to the final maturation steps of the small ribosomal subunit. Its primary function involves the processing of the 18S-E pre-rRNA to the mature 18S rRNA within the pre-40S particle. Depletion or inhibition of RIOK2 leads to the accumulation of the 18S-E precursor, thereby stalling the production of functional 40S subunits.[1] This disruption of ribosome assembly triggers cellular stress responses, including cell cycle arrest and apoptosis, highlighting the therapeutic potential of RIOK2 inhibition.[2]

The activity of RIOK2 is regulated by upstream signaling pathways, notably the Ras/mitogen-activated protein kinase (MAPK) pathway. The MAPK-activated kinase RSK directly phosphorylates RIOK2, a step that is crucial for the efficient maturation of pre-40S particles and optimal protein synthesis.[1][3]

This compound: A Foundational RIOK2 Inhibitor

This compound (also referred to as compound 4 in some literature) was identified as a potent and selective inhibitor of RIOK2. While it exhibits a strong binding affinity to RIOK2 in biochemical assays, its cellular activity is limited.[4] Nevertheless, this compound served as a crucial lead compound in the development of more cell-active inhibitors, such as CQ211.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its improved analogue, CQ211, providing a comparative perspective on their efficacy.

| Compound | Target | Binding Affinity (Kd) | Cellular Activity (IC50) | Cell Line(s) for IC50 |

| This compound | RIOK2 | 150 nM[4] | 14,600 nM[4] | Not specified |

| > 8 µM[4] | HT-29, MKN-1 | |||

| CQ211 | RIOK2 | 6.1 nM[3][5] | Not specified | Not specified |

Signaling Pathways and Experimental Workflows

RIOK2-Mediated Ribosome Biogenesis Pathway

The following diagram illustrates the role of RIOK2 in the 40S ribosomal subunit maturation and its regulation by the MAPK/RSK signaling pathway.

Experimental Workflow for RIOK2 Inhibitor Characterization

The general workflow for identifying and characterizing RIOK2 inhibitors like this compound is depicted below.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols relevant to the study of this compound and its effects.

Cell Proliferation Assay (CCK-8)

This assay is used to determine the cytotoxic effects of RIOK2 inhibitors on cancer cell lines.

-

Cell Seeding: Cancer cell lines (e.g., HT-29, MKN-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the RIOK2 inhibitor (e.g., this compound) or vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

CCK-8 Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for an additional 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[4]

In Vitro Kinase Binding Assay (Kd Determination)

This assay quantifies the binding affinity of an inhibitor to its target kinase.

-

Kinase Preparation: Recombinant RIOK2 protein is prepared.

-

Inhibitor Preparation: A serial dilution of the test compound (e.g., this compound) is prepared.

-

Binding Reaction: The kinase and inhibitor are incubated together to allow for binding.

-

Detection: The amount of bound inhibitor is quantified using various methods, such as fluorescence polarization, surface plasmon resonance, or a competition binding assay with a known ligand.

-

Data Analysis: The dissociation constant (Kd) is calculated by fitting the binding data to a suitable model. A lower Kd value indicates a higher binding affinity.[4]

Northern Blot Analysis for pre-rRNA Processing

This technique is used to assess the impact of RIOK2 inhibition on ribosome biogenesis by measuring the levels of rRNA precursors.

-

RNA Extraction: Total RNA is extracted from cells treated with the RIOK2 inhibitor or a control.

-

Gel Electrophoresis: The RNA is separated by size on a denaturing agarose gel.

-

Blotting: The RNA is transferred from the gel to a nylon membrane.

-

Hybridization: The membrane is incubated with a labeled probe specific for a particular pre-rRNA species (e.g., 18S-E pre-rRNA).

-

Detection: The signal from the labeled probe is detected, typically by autoradiography or imaging.

-

Quantification: The band intensities are quantified to determine the relative abundance of the pre-rRNA species. An accumulation of precursors like 18S-E pre-rRNA indicates a defect in ribosome biogenesis.[1]

Conclusion and Future Directions

This compound represents a seminal discovery in the pursuit of RIOK2-targeted therapies. Although its clinical development was hampered by low cellular activity, it provided a critical scaffold for the rational design of superior inhibitors like CQ211.[4][5] The potent anti-proliferative effects and in vivo efficacy of CQ211 validate RIOK2 as a legitimate therapeutic target in oncology.[3][5]

Future research in this area will likely focus on:

-

Developing RIOK2 inhibitors with improved pharmacokinetic and pharmacodynamic properties.

-

Elucidating the full spectrum of cellular pathways regulated by RIOK2 to identify potential combination therapies.

-

Investigating mechanisms of resistance to RIOK2 inhibition.

The continued exploration of RIOK2 inhibitors holds significant promise for the development of novel and effective treatments for a range of malignancies characterized by a dependency on high rates of ribosome biogenesis.

References

- 1. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

The Discovery of Riok2-IN-1: A Technical Guide to a Selective Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and mechanism of action of Riok2-IN-1, a selective inhibitor of the atypical kinase RIOK2. Right open reading frame kinase 2 (RIOK2) is a crucial enzyme in the maturation of the 40S ribosomal subunit and has been implicated in various oncogenic signaling pathways, making it a compelling target for therapeutic intervention in oncology and other diseases. This document details the quantitative data, experimental methodologies, and relevant biological pathways associated with this compound, serving as a comprehensive resource for researchers in the field.

Introduction to RIOK2 and this compound

RIOK2 is an atypical serine/threonine kinase that plays an essential role in the final cytoplasmic maturation steps of the small 40S ribosomal subunit. Its activity is required for the processing of 18S-E pre-rRNA to the mature 18S rRNA and for the release of several assembly factors. Beyond its core function in ribosome biogenesis, RIOK2 is integrated into critical cellular signaling networks. It is a downstream target of the Ras/MAPK/RSK pathway, which links growth factor signaling directly to ribosome production. Furthermore, RIOK2 has been shown to be involved in the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancers like glioblastoma. Given its overexpression in several cancers and its role in cell proliferation and survival, the development of selective RIOK2 inhibitors has been a key objective for both tool compound development and therapeutic discovery.

This compound (also referred to as compound 4 in initial publications and compound 9 in crystallography studies) was the first potent and selective small molecule inhibitor of RIOK2 to be reported. Discovered by scientists at Eli Lilly from a naphthyl-pyridine-based chemical scaffold, it provided a critical tool to probe the function of RIOK2. While possessing high biochemical potency, its limited cellular activity has spurred further optimization efforts.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound and related compounds from the initial discovery phase.

Table 1: Potency and Cellular Activity of RIOK2 Inhibitors

| Compound | Target | Assay Type | Value | Reference |

| This compound | RIOK2 | Binding Affinity (Kd) | 150-160 nM | [1] |

| This compound | RIOK2 | Cellular Target Engagement (IC50) | 14,600 nM | [1] |

| Compound 1 | RIOK2 | Binding Affinity (Kd) | < 0.2 µM | [1] |

| Compound 2 | RIOK2 | Binding Affinity (Kd) | < 0.2 µM | [1] |

| Compound 3 | RIOK2 | Binding Affinity (Kd) | < 0.2 µM | [1] |

Table 2: Selectivity Profile of this compound

| Parameter | Assay Platform | Value |

| Kinome Panel Size | KINOMEscan (DiscoverX) | 456 kinases |

| Selectivity | Binding Affinity (Kd) | Binds only 11 kinases with Kd < 3 µM |

Discovery and Characterization Workflow

The discovery of this compound was the result of a targeted effort to identify selective ligands for the RIOK2 kinase. The workflow involved initial screening, chemical optimization, and detailed biochemical and cellular characterization.

Caption: Workflow for the discovery and characterization of this compound.

Key Signaling Pathways Involving RIOK2

RIOK2 is a key node in pathways that connect extracellular growth signals to the fundamental cellular process of protein synthesis. Its inhibition by this compound allows for the deconvolution of these complex signaling events.

Ras/MAPK/RSK Pathway in Ribosome Biogenesis

Growth factors activate the Ras/MAPK pathway, leading to the activation of RSK, which in turn phosphorylates RIOK2. This phosphorylation event is a crucial step in promoting the maturation and cytoplasmic release of the 40S ribosomal subunit, thereby boosting protein synthesis to support cell growth and proliferation.[2][3]

Caption: RIOK2 regulation by the MAPK/RSK pathway in ribosome biogenesis.

Role in PI3K/Akt Signaling in Glioblastoma

In cancers such as glioblastoma (GBM), RIOK2 is implicated in the EGFR and PI3K signaling pathways. RIOK2 can mediate signaling both upstream and downstream of Akt, partly through the stimulation of the TORC2 complex. Inhibition or loss of RIOK2 reduces Akt signaling, leading to cell cycle arrest and apoptosis, often through a p53-dependent mechanism.[4][5]

Caption: RIOK2 involvement in the PI3K/Akt/mTORC2 signaling pathway.

Detailed Experimental Protocols

The characterization of this compound relied on specialized biochemical and cellular assays to determine its potency, selectivity, and mode of action.

KINOMEscan Competition Binding Assay (for Kd Determination)

This assay, performed by DiscoverX (now Eurofins Discovery), measures the binding affinity of a compound to a large panel of kinases.

-

Principle: An active site-directed competition binding assay that is independent of ATP. It quantitatively measures the ability of a test compound to displace an immobilized, active-site directed ligand from the kinase of interest.

-

Methodology:

-

Assay Components: The assay consists of three main components: (1) human kinases tagged with a unique DNA identifier, (2) a broadly active, immobilized ligand captured on a solid support (e.g., beads), and (3) the test compound (this compound).

-

Competition: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound. This compound competes with the immobilized ligand for binding to the kinase's active site.

-

Quantification: The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using quantitative PCR (qPCR). A lower qPCR signal indicates a higher degree of displacement by the test compound.

-

Kd Calculation: To determine the dissociation constant (Kd), the assay is run with the test compound across a range of concentrations (typically an 11-point, 3-fold serial dilution). The resulting dose-response curve is used to calculate the Kd, which reflects the binding affinity between the inhibitor and the kinase.

-

NanoBRET™ Cellular Target Engagement Assay (for Cellular IC50)

This assay measures the binding of a compound to its target protein within living cells, providing a more physiologically relevant measure of potency.

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between a NanoLuc® (NLuc) luciferase-tagged protein (the energy donor) and a cell-permeable fluorescent tracer that binds the same protein (the energy acceptor). A test compound that enters the cell and binds the target will displace the tracer, causing a loss of BRET signal.

-

Methodology:

-

Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding for RIOK2 fused to N-terminal NanoLuc® luciferase (NLuc-RIOK2).

-

Assay Plating: Transfected cells are seeded into 384-well plates and incubated.

-

Compound and Tracer Addition: Cells are first treated with the NanoBRET™ fluorescent energy transfer tracer, which binds to RIOK2. Subsequently, this compound is added in a serial dilution format.

-

Incubation: The plates are incubated for approximately 2 hours at 37°C in 5% CO2 to allow the compound to enter the cells and reach binding equilibrium with the target.

-

Signal Detection: After incubation, the NanoBRET™ substrate is added. The plate is read on a luminometer equipped with two filters to detect the donor emission (~450 nm) and acceptor emission (~600 nm) simultaneously.

-

IC50 Calculation: The BRET ratio (acceptor emission / donor emission) is calculated. The raw data is normalized to vehicle (0% inhibition) and a high concentration of a known binder (100% inhibition) controls. The resulting dose-response curve is fitted using a sigmoidal equation to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from the NLuc-RIOK2 target.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4.6. KINOMEscan [bio-protocol.org]

- 5. Assays - HMS LINCS Project [lincs.hms.harvard.edu]

Riok2-IN-1: A Technical Overview of a Novel RIO Kinase 2 Inhibitor

This technical guide provides an in-depth analysis of Riok2-IN-1, a potent and selective inhibitor of RIO Kinase 2 (RIOK2). RIOK2 is an atypical serine/threonine kinase that plays a crucial role in the maturation of the 40S ribosomal subunit and cell cycle progression.[1][2][3] Its association with various human cancers, including glioblastoma, non-small cell lung cancer, and acute myeloid leukemia, has positioned it as a promising therapeutic target.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Quantitative Data Summary

This compound is a potent and selective inhibitor of RIOK2, although it exhibits low cellular activity.[1][2] Its discovery has paved the way for the development of more cell-active compounds, such as CQ211, which is an improvement upon this compound as a lead compound.[1][2] The following table summarizes the key quantitative data for this compound and the related, more potent inhibitor CQ211.

| Compound | Target | Assay Type | Value | Cell Line(s) | Reference |

| This compound | RIOK2 | Binding Affinity (Kd) | 150 nM | - | [1][2] |

| RIOK2 | Cellular Activity (IC50) | 14,600 nM | - | [1][2] | |

| CQ211 | RIOK2 | Binding Affinity (Kd) | 6.1 nM | - | [7][8] |

| RIOK2 | ATPase Activity (IC50) | 139 nM | - | [7] | |

| Cell Proliferation | Proliferation Assay (IC50) | 0.61 µM | MKN-1 | [8] | |

| Cell Proliferation | Proliferation Assay (IC50) | 0.38 µM | HT-29 | [8] |

Key Signaling Pathways Involving RIOK2

RIOK2 is implicated in fundamental cellular processes, including ribosome biogenesis and oncogenic signaling. The diagrams below illustrate these pathways.

Caption: RIOK2's role in the maturation and nuclear export of the 40S ribosomal subunit.

Caption: RIOK2's integration with the PI3K/AKT/mTOR signaling pathway in cancer.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of RIOK2 inhibitors.

Kinase Inhibition Assay (ADP-Glo™)

This assay quantitatively measures the ATPase activity of RIOK2 and the inhibitory effect of compounds like CQ211.[7]

-

Objective: To determine the IC50 value of an inhibitor against RIOK2's enzymatic activity.

-

Principle: The assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is converted into a luminescent signal.

-

Methodology:

-

Recombinant RIOK2 enzyme is incubated with the inhibitor (e.g., this compound or CQ211) at various concentrations in a kinase reaction buffer containing ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (CCK-8 / MTS)

This assay is used to assess the effect of RIOK2 inhibitors on the proliferation and viability of cancer cells.[9][10]

-

Objective: To measure the dose- and time-dependent effects of an inhibitor on cell viability.

-

Principle: Tetrazolium salts (like WST-8 in CCK-8 or MTS) are reduced by dehydrogenases in metabolically active cells to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Methodology:

-

Cancer cells (e.g., MKN-1, HT-29, U118MG) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the RIOK2 inhibitor or a vehicle control (e.g., DMSO).

-

The plates are incubated for different time points (e.g., 24, 48, 72 hours).

-

After the treatment period, the CCK-8 or MTS reagent is added to each well.

-

The plates are incubated for 1-4 hours at 37°C.

-

The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Western Blotting

This technique is used to detect and quantify the levels of specific proteins, such as RIOK2 and phosphorylated downstream targets.

-

Objective: To confirm target engagement and elucidate the mechanism of action by observing changes in protein expression and phosphorylation status.

-

Methodology:

-

Cells are treated with the RIOK2 inhibitor for a specified duration.

-

Cells are lysed to extract total proteins. Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-RIOK2, anti-phospho-mTOR, anti-β-actin as a loading control).

-

The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, which reacts with the enzyme to produce light.

-

The signal is detected using an imaging system, and the band intensities are quantified.[7][9]

-

Experimental Workflow

The diagram below outlines a typical workflow for the discovery and validation of a novel RIOK2 inhibitor.

Caption: A generalized workflow for RIOK2 inhibitor discovery and validation.

Conclusion

This compound represents a significant milestone in the exploration of RIOK2 as a therapeutic target. While its own cellular activity is limited, it has served as a crucial chemical tool and a foundation for the development of highly potent and selective second-generation inhibitors like CQ211. The methodologies and pathway information detailed in this guide provide a framework for researchers to further investigate the biological functions of RIOK2 and advance the development of novel anti-cancer therapeutics targeting this atypical kinase. The continued exploration of RIOK2 inhibition holds considerable promise for treating malignancies dependent on this critical cellular pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer [frontiersin.org]

- 6. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit | PLOS Genetics [journals.plos.org]

Preliminary Efficacy of Riok2-IN-1: A Technical Overview for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy of Riok2-IN-1 and other closely related inhibitors of Rio kinase 2 (RIOK2), a promising target in oncology. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways and experimental workflows involved in the preclinical assessment of these compounds.

Abstract

Rio kinase 2 (RIOK2), an atypical serine/threonine kinase, is a critical regulator of ribosome biogenesis and cell cycle progression.[1][2] Its overexpression is correlated with poor prognosis in various cancers, including non-small cell lung cancer and glioblastoma, making it an attractive therapeutic target.[3] This guide focuses on the preclinical data for this compound and its analogs, which have demonstrated potential in inhibiting cancer cell proliferation through the disruption of protein synthesis and induction of apoptosis.[4][5]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data for Riok2 inhibitors. It is important to note that while this compound is a potent and selective inhibitor, it exhibits low cellular activity.[6] Consequently, much of the available data pertains to its improved analog, CQ211, and another compound identified as a RIOK2 inhibitor, NSC139021, which has shown anti-glioblastoma effects through a RIOK2-independent mechanism.[6][7]

| Compound | Assay | Metric | Value | Cell Line/Model | Reference |

| This compound | Binding Assay | Kd | 150 nM | - | [6] |

| This compound | Cellular Activity | IC50 | 14,600 nM | - | [6] |

| CQ211 | Binding Assay | Kd | 6.1 nM | - | [8] |

| CQ211 | Proliferation Assay | IC50 | 0.61 µM | MKN-1 | [8] |

| CQ211 | Proliferation Assay | IC50 | 0.38 µM | HT-29 | [8] |

| NSC139021 | Proliferation Assay | - | Significant reduction at 5, 10, 15 µM | U118MG, LN-18, GL261 | [7] |

Table 1: In Vitro Efficacy of Riok2 Inhibitors

| Compound | Animal Model | Dosing Regimen | Primary Outcome | Result | Reference |

| RIOK2 inhibitor | Prostate Cancer Xenograft | 100-150 mg/kg | Tumor growth inhibition | Inhibition of tumor growth | [4] |

| CQ211 | MKN-1 Xenograft | 25 mg/kg; i.p; daily for 18 days | Tumor growth inhibition (TGI) | 30.9% TGI | [8] |

| NSC139021 | Human and Mouse Glioblastoma | 150 mg/kg; i.p. | Suppression of tumor growth | Significant suppression | [9] |

Table 2: In Vivo Efficacy of Riok2 Inhibitors

Core Signaling Pathways and Mechanisms

RIOK2 plays a crucial role in the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis.[1] Its inhibition leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells that have a high demand for protein synthesis.[4]

RIOK2 Signaling Network

The following diagram illustrates the central role of RIOK2 in cellular signaling, integrating inputs from major oncogenic pathways such as PI3K/Akt and MAPK, and its downstream effects on ribosome biogenesis and cell survival.

References

- 1. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

Riok2-IN-1: A Technical Guide to its Impact on Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riok2-IN-1 is a potent and selective inhibitor of RIO Kinase 2 (RIOK2), an atypical serine/threonine kinase implicated in ribosome biogenesis, cell cycle progression, and oncogenesis. This technical guide provides a comprehensive overview of this compound, detailing its biochemical and cellular activities. It explores the established role of RIOK2 in critical signal transduction pathways, namely the PI3K/AKT/mTOR and Ras/MAPK cascades, providing a framework for understanding the potential impact of this compound. Detailed experimental protocols for key assays are provided to enable researchers to further investigate the effects of this and other RIOK2 inhibitors.

Introduction to RIOK2 and the Inhibitor this compound

RIO Kinase 2 (RIOK2) is a crucial enzyme involved in the final maturation steps of the 40S ribosomal subunit in the cytoplasm.[1][2] Its dysregulation has been linked to various cancers, making it an attractive target for therapeutic intervention.[2][3] this compound has been identified as a potent and selective chemical probe for studying the function of RIOK2.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, highlighting its biochemical potency and cellular limitations.

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Kd) | 150 nM | Biochemical Kinase Assay | [4] |

| Cellular Activity (IC50) | 14,600 nM | NanoBRET Target Engagement Assay | [4] |

Note: The significant difference between the biochemical potency and cellular activity suggests poor cell permeability or engagement in a cellular context. A more advanced analog, CQ211, was developed based on this compound with improved cellular and in vivo activity.[4]

RIOK2 in Signal Transduction Pathways

While direct evidence of this compound's impact on signaling pathways is limited, the known roles of its target, RIOK2, provide a strong basis for its expected mechanism of action.

The PI3K/AKT/mTOR Pathway

RIOK2 is implicated in the positive regulation of the PI3K/AKT/mTOR pathway, a central signaling cascade that controls cell growth, proliferation, and survival. Knockdown of RIOK2 has been shown to reduce the phosphorylation of Akt at Serine-473, a modification mediated by mTOR Complex 2 (mTORC2).[3] This suggests that RIOK2 may be required for optimal mTORC2 activity and downstream Akt signaling.[3][5] Inhibition of RIOK2 with compounds like this compound is therefore hypothesized to attenuate PI3K/AKT/mTOR signaling.

The Ras/MAPK Pathway

RIOK2 is a downstream effector of the Ras/MAPK signaling pathway.[6] Specifically, RIOK2 is directly phosphorylated at Serine 483 by RSK (p90 ribosomal S6 kinase), which is itself activated by ERK1/2.[6] This phosphorylation event is crucial for the proper function of RIOK2 in ribosome maturation.[6] Therefore, the activity of RIOK2 is modulated by upstream MAPK signaling. While this compound directly inhibits RIOK2, it is not expected to alter the phosphorylation of upstream components like ERK or RSK. However, by inhibiting RIOK2, this compound would block the downstream consequences of MAPK-mediated RIOK2 activation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the impact of RIOK2 inhibitors on signal transduction pathways.

NanoBRET™ Target Engagement Assay

This assay measures the binding of an inhibitor to its target kinase within living cells.

Workflow:

Methodology:

-

Cell Culture and Transfection: Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin. Transiently transfect cells with a plasmid encoding a NanoLuc®-RIOK2 fusion protein.

-

Cell Seeding: After 24 hours, harvest and seed the transfected cells into white, 384-well assay plates.

-

Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM I Reduced Serum Medium.

-

Assay Procedure:

-

Add the NanoBRET™ Tracer to the cells.

-

Immediately add the this compound dilutions to the wells.

-

Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

-

Add NanoBRET™ Nano-Glo® Substrate.

-

Read the plate on a luminometer equipped with filters for measuring donor (460 nm) and acceptor (618 nm) emission.

-

-

Data Analysis: Calculate the BRET ratio and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling cascade.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with known RIOK2 expression) and allow them to adhere overnight. Treat cells with various concentrations of this compound for a specified time course.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-Akt (S473), Akt, p-ERK1/2 (T202/Y204), ERK1/2, p-S6 Ribosomal Protein (S235/236), S6 Ribosomal Protein).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the purified kinase.

Methodology:

-

Reagents: Purified recombinant RIOK2, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate if known), ATP, and kinase assay buffer.

-

Assay Procedure:

-

Prepare a reaction mixture containing RIOK2, the substrate, and this compound at various concentrations in the kinase buffer.

-

Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Incubate at 30°C for a defined period.

-

Stop the reaction.

-

-

Detection:

-

If using a radiolabeled assay, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Alternatively, use a non-radioactive method such as ADP-Glo™, which measures ADP production via a luciferase-based reaction.

-

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound is a valuable tool for probing the function of RIOK2. While its cellular activity is limited, it provides a starting point for the development of more potent and cell-permeable inhibitors. The established role of RIOK2 in the PI3K/AKT/mTOR and Ras/MAPK pathways suggests that inhibition of RIOK2 with compounds like this compound will likely disrupt these critical oncogenic signaling networks. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the precise molecular consequences of RIOK2 inhibition and to characterize novel RIOK2 inhibitors for potential therapeutic development.

References

- 1. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RETRACTED: Targeting posttranslational modifications of RIOK1 inhibits the progression of colorectal and gastric cancers | eLife [elifesciences.org]

- 5. researchgate.net [researchgate.net]

- 6. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]

Riok2-IN-1: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Right Open Reading Frame Kinase 2 (RIOK2) is an atypical serine/threonine kinase that plays a pivotal role in the final cytoplasmic maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis. Its dysregulation is increasingly implicated in the pathology of numerous human cancers, including glioblastoma, acute myeloid leukemia (AML), and various solid tumors, making it a compelling target for therapeutic intervention. Riok2-IN-1 was identified as an early, potent, and selective inhibitor of RIOK2. While its cellular activity is limited, it has served as a critical chemical tool and a scaffold for the development of next-generation inhibitors with enhanced pharmacological properties. This document provides a comprehensive technical overview of RIOK2's function, the mechanism of its inhibition by this compound and its derivatives, and the potential therapeutic applications stemming from this targeted approach.

RIOK2 Inhibitors: From Tool Compound to Therapeutic Candidate

Pharmacological modulation of RIOK2 began with the identification of tool compounds like this compound. Subsequent optimization has led to significantly more potent and cell-active molecules.

-

This compound : A potent and selective RIOK2 inhibitor that binds to the ATP-binding site. Despite its high affinity in biochemical assays, it exhibits low cellular activity, positioning it primarily as a lead compound for further development.

-

CQ211 : An optimized inhibitor derived from the this compound scaffold. CQ211 demonstrates substantially improved binding affinity and potent anti-proliferative activity in multiple cancer cell lines, along with in vivo efficacy in xenograft models[1][2][3][4].

-

NSC139021 : Initially reported as a RIOK2 inhibitor, subsequent studies have shown that its anti-tumor effects in glioblastoma are mediated through a RIOK2-independent mechanism, highlighting the importance of target validation in drug development[5][6].

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound and its advanced derivative, CQ211, as well as another reported RIOK2 inhibitor used in preclinical AML studies.

| Compound | Target | Assay Type | Value | Cell Line / Model | Citation |

| This compound | RIOK2 | Binding Affinity (Kd) | 150 nM | - | N/A |

| RIOK2 | Cellular Activity (IC50) | 14,600 nM | - | N/A | |

| CQ211 | RIOK2 | Binding Affinity (Kd) | 6.1 nM | - | [1][2][3][7][8] |

| RIOK2 | Proliferation (IC50) | 0.38 µM | HT-29 (Colon) | [1] | |

| RIOK2 | Proliferation (IC50) | 0.61 µM | MKN-1 (Gastric) | [1] | |

| RIOK2 | Tumor Growth Inhibition | 30.9% TGI | MKN-1 Xenograft | [1] | |

| RIOK2i * | RIOK2 | Viability (EC50) | ~1 µM | MA9 (AML) | [9] |

| RIOK2 | Viability (EC50) | ~1 µM | MOLM13 (AML) | [9] | |

| RIOK2 | Viability (EC50) | ~2 µM | THP-1 (AML) | [9] |

Note: RIOK2i refers to 1-[2-(2-thiazolyl)diazenyl]-2-naphthalenol.

Mechanism of Action and Signaling Pathways

RIOK2's primary function is in ribosome biogenesis, but its activity is tightly integrated with major signaling pathways that control cell growth and proliferation. Inhibition of RIOK2 disrupts these fundamental processes.

Role in 40S Ribosome Maturation

RIOK2 is essential for the final cytoplasmic steps of 40S ribosomal subunit maturation. It binds to the pre-40S particle, preventing premature translation initiation, and its ATPase activity is required for the release of other maturation factors and the processing of 18S-E pre-rRNA into mature 18S rRNA[10][11][12]. Inhibition of RIOK2 stalls this process, leading to ribosomal instability and a global reduction in protein synthesis[9][12].

Integration with the MAPK Signaling Pathway

The Ras/MAPK pathway, a central regulator of cell proliferation, directly influences ribosome biogenesis. The MAPK-activated kinase RSK phosphorylates RIOK2, an event that facilitates RIOK2's release from the mature 40S particle, allowing it to be recycled for subsequent rounds of ribosome maturation. This provides a direct link between growth factor signaling and the rate of protein synthesis[10][13][14][15][16][17].

Role in PI3K/Akt/mTOR Signaling

In cancers like glioblastoma, RIOK2 is a critical node downstream of oncogenic EGFR and PI3K signaling[18][19][20]. RIOK2 can form a complex with RIOK1 and mTOR, enhancing Akt signaling. It mediates signals both upstream and downstream of Akt, partly through the stimulation of the TORC2 complex, which in turn phosphorylates Akt at Ser473 for its full activation[12][18]. Loss or inhibition of RIOK2 diminishes Akt signaling, leading to apoptosis and cell cycle arrest, often in a p53-dependent manner[12][18].

Potential Therapeutic Applications

The dependency of cancer cells on elevated protein synthesis and pro-survival signaling makes RIOK2 an attractive therapeutic target.

-

Glioblastoma (GBM) : RIOK2 is overexpressed in GBM and is required for tumor cell proliferation and survival downstream of EGFR/PI3K signaling[10][19][20][21][22]. Targeting RIOK2 could counteract resistance to upstream inhibitors (e.g., EGFR or PI3K inhibitors).

-

Acute Myeloid Leukemia (AML) : Kinome-wide CRISPR screens identified RIOK2 as essential for AML cell survival[9][23]. Pharmacological inhibition of RIOK2's ATPase activity leads to ribosomal instability, decreased protein synthesis, and apoptosis in AML cells, with proven efficacy in preclinical in vivo models[9][23].

-

Solid Tumors : Overexpression of RIOK2 correlates with poor prognosis in cancers such as oral squamous cell carcinoma and non-small cell lung cancer[12]. Preclinical data shows that RIOK2 inhibition, particularly with the advanced compound CQ211, is effective against gastric and colon cancer cell lines[1].

-

Hematological Disorders : Beyond cancer, RIOK2 has been identified as a master regulator of blood cell development. This suggests that modulating RIOK2 activity could have applications in treating disorders of defective hematopoiesis, such as anemia or myelodysplastic syndromes.

Key Experimental Protocols

Validating the therapeutic potential of RIOK2 inhibitors requires robust and reproducible experimental methodologies. Detailed protocols for key assays are provided below.

Cellular Target Engagement: NanoBRET™ Assay

This assay quantitatively measures compound binding to RIOK2 in living cells, confirming target engagement and cellular permeability.

Methodology:

-

Cell Preparation : Seed HEK293 cells transiently expressing a NanoLuc-RIOK2 fusion protein into 384-well plates[24][25].

-

Tracer Addition : Pre-treat cells with a cell-permeable fluorescent energy transfer tracer that binds to the RIOK2 active site.

-

Compound Treatment : Add this compound or other test compounds in a dose-response manner and incubate for 1-2 hours.

-

Lysis and Reading : Add Nano-Glo® Substrate and lysis buffer.

-

Signal Detection : Measure both donor (NanoLuc, 460nm) and acceptor (Tracer, 618nm) emissions. The BRET ratio (Acceptor/Donor) is calculated.

-

Data Analysis : A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Global Protein Synthesis: O-Propargyl-Puromycin (OPP) Assay

This method measures the rate of global protein synthesis by tracking the incorporation of a puromycin analog into nascent polypeptide chains.

Methodology:

-

Cell Culture : Plate cells of interest (e.g., AML cell lines) and treat with RIOK2 inhibitor or vehicle control for the desired time (e.g., 48-72 hours)[26][27][28][29][30]. Include a cycloheximide-treated well as a negative control.

-

OPP Labeling : Add O-Propargyl-Puromycin (OPP) working solution (typically 20 µM) to the culture medium and incubate for 30-60 minutes at 37°C.

-

Fixation & Permeabilization : Harvest cells, wash with PBS, and fix with a formaldehyde-based fixative. Permeabilize the cells using a detergent-based buffer (e.g., 0.5% Triton™ X-100).

-

Click Chemistry Reaction : Prepare a click chemistry reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 Azide) and a copper catalyst. Incubate cells with the cocktail in the dark for 30 minutes.

-

Analysis : Wash the cells and analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates reduced protein synthesis.

Cell Viability: ATP-Based Luminescence Assay

This homogeneous "add-mix-measure" assay determines the number of viable cells by quantifying ATP, which is an indicator of metabolic activity.

Methodology:

-

Cell Seeding : Seed cells in an opaque-walled 96- or 384-well plate at a predetermined optimal density[31][32][33][34][35].

-

Compound Addition : Add test compounds (e.g., this compound) in a serial dilution and incubate for the desired period (e.g., 72 hours).

-

Reagent Equilibration : Equilibrate the plate and the assay reagent (e.g., CellTiter-Glo®) to room temperature for ~30 minutes.

-

Assay Execution : Add a volume of assay reagent equal to the culture volume in each well.

-

Lysis and Signal Stabilization : Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement : Record luminescence using a plate-reading luminometer.

-

Data Analysis : Normalize the data to vehicle-treated controls and plot against compound concentration to calculate EC50/IC50 values.

Conclusion and Future Directions

This compound has been instrumental as a foundational tool for validating RIOK2 as a druggable target. The development of advanced analogs like CQ211, with superior potency and in vivo activity, confirms the therapeutic potential of RIOK2 inhibition. The profound reliance of cancer cells on ribosome biogenesis and the integrated role of RIOK2 in oncogenic signaling pathways provide a strong rationale for its continued exploration in oncology. Future research should focus on further optimizing the pharmacokinetic and safety profiles of RIOK2 inhibitors, exploring combination therapies with agents that target upstream (e.g., PI3K/mTOR) or downstream (e.g., translation initiation) pathways, and elucidating the potential of RIOK2 modulation in non-oncology indications such as hematological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CQ211 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. CQ211 | RIOK2 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 9. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. mdpi.com [mdpi.com]

- 13. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sciprofiles.com [sciprofiles.com]

- 16. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit | PLOS Genetics [journals.plos.org]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. Mechanisms of RIOK2 function in glioblastoma - Renee Read [grantome.com]

- 20. academic.oup.com [academic.oup.com]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. reactionbiology.com [reactionbiology.com]

- 25. reactionbiology.com [reactionbiology.com]

- 26. Cell-type-specific quantification of protein synthesis in vivo | Springer Nature Experiments [experiments.springernature.com]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

- 28. Protocol for assessing translation in living Drosophila imaginal discs by O-propargyl-puromycin incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 31. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 32. promega.com [promega.com]

- 33. ch.promega.com [ch.promega.com]

- 34. promega.com [promega.com]

- 35. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols for Riok2-IN-1 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Right Open Reading Frame Kinase 2 (RIOK2) is an atypical serine/threonine kinase that plays a crucial role in ribosome biogenesis, specifically in the maturation of the 40S ribosomal subunit, and is implicated in cell cycle progression.[1][2] Dysregulation of RIOK2 has been linked to various cancers, making it an attractive therapeutic target. Riok2-IN-1 is a potent and selective inhibitor of RIOK2, demonstrating a high binding affinity in biochemical assays.[2][3] However, it exhibits lower potency in cell-based assays.[3] This document provides detailed protocols for the in vitro assessment of this compound and other RIOK2 inhibitors, focusing on the NanoBRET™ Target Engagement Intracellular Kinase Assay.

RIOK2 Signaling Pathway

RIOK2 is involved in the cytoplasmic maturation of the 40S ribosomal subunit. Its kinase activity is essential for the release of assembly factors such as NOB1, PNO1, and LTV1 from the pre-40S particle, leading to the formation of the mature 18S rRNA.[1] Beyond its role in ribosome synthesis, RIOK2 has been shown to be a downstream target of the Ras/MAPK signaling pathway, being phosphorylated by RSK. This phosphorylation event stimulates the cytoplasmic maturation of pre-40S particles.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound and other selected RIOK2 inhibitors.

| Inhibitor | Assay Type | Value | Units | Reference(s) |

| This compound | Biochemical Binding (Kd) | 150 | nM | [3] |

| NanoBRET™ TE (IC50) | 14,600 | nM | [3] | |

| Compound 5 | NanoBRET™ TE (IC50) | 6,600 | nM | [2] |

| Compound 6 | Biochemical Binding (Kd) | 200 | nM | [2] |

| CQ211 | Biochemical Binding (Kd) | 6.1 | nM | [4][5] |

| Cell Proliferation (IC50, MKN-1) | 610 | nM | [4] | |

| Cell Proliferation (IC50, HT-29) | 380 | nM | [4] | |

| Compound 9 | Isothermal Titration Calorimetry (KD) | 393 | nM | [6] |

| Compound 10 | Isothermal Titration Calorimetry (KD) | 349 | nM | [6] |

| NSC139021 | Cell Proliferation (U118MG) | 5-15 | µM | [7] |

Experimental Protocols

NanoBRET™ Target Engagement Intracellular Kinase Assay for RIOK2

This protocol describes the measurement of this compound engagement with RIOK2 in living cells using Promega's NanoBRET™ technology. The assay is based on the principles of Bioluminescence Resonance Energy Transfer (BRET), where energy is transferred from a NanoLuc® luciferase-RIOK2 fusion protein (donor) to a cell-permeable fluorescent tracer (acceptor) that binds to the RIOK2 active site. Competitive displacement of the tracer by an inhibitor like this compound leads to a decrease in the BRET signal, allowing for the quantification of inhibitor affinity.

Materials:

-

Cells: HEK293 cells (ATCC)

-

Plasmids: NanoLuc®-RIOK2 Fusion Vector (Promega)

-

Transfection Reagent: FuGENE® HD (Promega)

-

Tracer: NanoBRET™ Tracer K-5 (Promega)

-

Inhibitor: this compound

-

Assay Plates: White, 384-well, tissue culture-treated plates (e.g., Corning #3570)

-

Reagents: Opti-MEM™ I Reduced Serum Medium (Gibco), DMEM, FBS, Trypsin-EDTA, PBS, DMSO

-

Detection Reagents: NanoBRET™ Nano-Glo® Substrate, Extracellular NanoLuc® Inhibitor (Promega)

-

Instrumentation: BRET-capable plate reader (e.g., GloMax® Discover System)

Experimental Workflow Diagram:

Protocol:

Day 1: Cell Seeding and Transfection

-

Culture HEK293 cells in DMEM supplemented with 10% FBS to ~70-80% confluency.

-

On the day of the assay, trypsinize the cells, neutralize with culture medium, and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in Opti-MEM and adjust the cell density to 2 x 105 cells/mL.

-

Prepare the transfection mix:

-

In Opti-MEM, dilute the NanoLuc®-RIOK2 fusion plasmid DNA to a final concentration of 1 µg/mL and carrier DNA to 9 µg/mL.

-

Add FuGENE® HD transfection reagent at a 1:3 ratio (µL of reagent to µg of DNA).

-

Incubate the mixture for 20 minutes at room temperature to allow for complex formation.

-

-

Add the transfection complex to the cell suspension.

-

Dispense 40 µL of the cell suspension into each well of a white 384-well plate.

-

Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.

Day 2: Compound and Tracer Addition, and Signal Detection

-

Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 30 µM to 1 nM final assay concentration).

-

Add 100 nL of the diluted this compound or DMSO (vehicle control) to the appropriate wells of the assay plate.

-

Prepare the NanoBRET™ Tracer K-5 solution in Opti-MEM. The optimal tracer concentration should be determined empirically but is typically near its EC50 value for the RIOK2 target.

-

Add 10 µL of the tracer solution to each well.

-

Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the inhibitor and tracer to reach binding equilibrium.

-

Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution in Opti-MEM according to the manufacturer's instructions.

-

Add 20 µL of the substrate/inhibitor mix to each well.

-

Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor emission (~450 nm) and the acceptor emission (~610 nm).

Data Analysis:

-

Calculate the raw BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.

-

Normalize the BRET ratios to the vehicle control (0% inhibition) and a high concentration of a known potent inhibitor (100% inhibition).

-

Plot the normalized BRET ratios against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The equation for a four-parameter logistic fit is:

-

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

-

Conclusion

The NanoBRET™ Target Engagement Assay provides a robust and quantitative method for determining the intracellular potency of RIOK2 inhibitors like this compound. The provided protocol offers a detailed workflow for researchers to assess the efficacy of novel compounds targeting RIOK2. The significant discrepancy between the biochemical and cellular potency of this compound highlights the importance of employing cell-based assays early in the drug discovery process to evaluate compound properties in a more physiologically relevant context. Further optimization of this and other inhibitors for improved cellular activity is a critical step towards developing effective RIOK2-targeted therapies.

References

- 1. protocols.io [protocols.io]